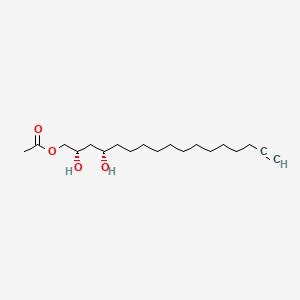

16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)-

Vue d'ensemble

Description

16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- is a natural product found in Persea americana with data available.

Activité Biologique

16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- is a compound that has garnered attention for its diverse biological activities. This article explores its cytotoxic effects on various cancer cell lines, potential antiviral properties, and anti-inflammatory activities. The findings are supported by case studies and research data.

- Chemical Formula : C19H34O4

- CAS Number : 24607-06-5

- Molecular Weight : 318.47 g/mol

Anticancer Activity

16-Heptadecyne-1,2,4-triol has demonstrated significant cytotoxic activity across various human cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A-549 | Cytotoxicity |

| Breast Cancer | MCF-7 | Cytotoxicity |

| Colon Cancer | HT-29 | Cytotoxicity |

| Kidney Cancer | A-498 | Cytotoxicity |

| Pancreatic Cancer | PaCa-2 | Cytotoxicity |

| Prostate Cancer | PC-3 | Cytotoxicity |

Research indicates that the compound induces apoptosis in these cell lines through various mechanisms, including the upregulation of pro-apoptotic signaling pathways and the downregulation of anti-apoptotic factors .

Antiviral Properties

In addition to its anticancer effects, 16-Heptadecyne-1,2,4-triol has shown antiviral activity against certain viruses. Studies have indicated its efficacy against both sensitive and resistant strains of influenza viruses and hepatitis C. The mechanisms involve inhibition of viral replication and modulation of host immune responses .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by decreasing the levels of inflammatory cytokines such as TNF-α. This activity has been linked to its potential use in managing inflammatory diseases. The reduction in cytokine production may also contribute to its anticancer effects by creating a less favorable environment for tumor growth .

Study 1: Cytotoxic Effects on Lung Carcinoma

A study evaluated the cytotoxic effects of 16-Heptadecyne-1,2,4-triol on A-549 lung carcinoma cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency against this cancer type. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .

Study 2: Antiviral Activity Against Influenza

Another investigation focused on the antiviral properties of the compound against influenza viruses. It was found to inhibit viral replication effectively in vitro. The study suggested that the compound could be a potential candidate for developing antiviral therapies .

Propriétés

IUPAC Name |

[(2S,4S)-2,4-dihydroxyheptadec-16-ynyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h1,18-19,21-22H,4-16H2,2H3/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAZHIACKJNNB-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(CCCCCCCCCCCC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947505 | |

| Record name | 2,4-Dihydroxyheptadec-16-yn-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24607-06-5 | |

| Record name | 16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24607-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxyheptadec-16-yn-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.